N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, solubility, and stability could be determined through experimental analysis .Scientific Research Applications
Sulfonamides in Scientific Research and Medicine
Sulfonamide Inhibitors : Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have found applications beyond treating bacterial infections. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in therapies for conditions such as cancer, glaucoma, inflammation, and Alzheimer's disease. Their versatility and the broad spectrum of activity underline their continuing importance in drug discovery and development. The sulfonamide group's presence in various clinically used drugs highlights its utility in creating highly valuable drugs and drug candidates for numerous conditions (Gulcin & Taslimi, 2018).
Antibiotic and Antitumor Applications : Sulfonamides have been recognized for their broad bioactive spectrum, leading to their application in antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and even in neurological diseases and diuretic drugs. Their development trends are continuously being explored for the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Pyrrolidine and Pyrimidine in Drug Discovery
Pyrrolidine in Drug Discovery : The pyrrolidine ring is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. This five-membered nitrogen heterocycle is valued for its ability to explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are pivotal in designing bioactive molecules with target selectivity. Their structural flexibility and the possibility of introducing various functional groups make them key scaffolds in developing new therapeutics (Giovanna Li Petri et al., 2021).
Biologically Significant Pyrimidine : Pyrimidine derivatives are notable for their exquisite sensing materials and a range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them appropriate for use as sensing probes. This versatility extends to optical sensors and various therapeutic areas, further emphasizing the chemical diversity and application potential of pyrimidine-containing compounds (Gitanjali Jindal & N. Kaur, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to have a pronounced plant growth stimulating effect , suggesting potential targets could be enzymes or receptors involved in plant growth regulation.
Mode of Action
It’s known that the compound is synthesized from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This results in a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .
Biochemical Pathways
Given the plant growth stimulating effect of similar compounds , it’s plausible that the compound may influence pathways related to plant growth and development.
Result of Action
Similar compounds have shown a pronounced plant growth stimulating effect , suggesting that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c25-28(26,18-8-7-16-5-1-2-6-17(16)13-18)23-9-12-27-20-14-19(21-15-22-20)24-10-3-4-11-24/h7-8,13-15,23H,1-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBSJPKVZFFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NC=NC(=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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